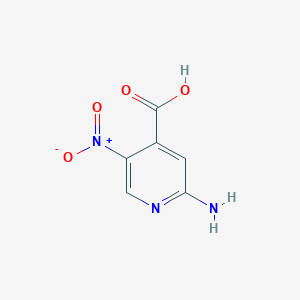

2-Amino-5-nitroisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHWNCQMEJONFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516047 | |

| Record name | 2-Amino-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-09-2 | |

| Record name | 2-Amino-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Synthesis of 2-Amino-5-nitroisonicotinic Acid: A Technical Guide

Executive Summary

2-Amino-5-nitroisonicotinic acid (CAS: 84487-09-2), also known as 2-amino-5-nitropyridine-4-carboxylic acid, is a highly functionalized heterocyclic building block essential in medicinal chemistry.[1][2] Characterized by its dense arrangement of reactive groups—an amine, a nitro group, and a carboxylic acid on a pyridine core—it serves as a critical scaffold for the synthesis of imidazo[4,5-c]pyridines and other fused bicyclic systems. These derivatives are frequently explored as bioisosteres of purines in the development of kinase inhibitors and anticancer agents.

This guide provides a rigorous analysis of its physicochemical profile, a validated synthesis protocol via nitramine rearrangement, and structural characterization data to support researchers in drug development and organic synthesis.

Part 1: Molecular Identity & Structural Analysis

The compound exists as a zwitterionic species in the solid state due to the basicity of the pyridine ring/amino group and the acidity of the carboxylic acid, although the electron-withdrawing nitro group significantly modulates these properties.

| Attribute | Detail |

| IUPAC Name | 2-Amino-5-nitropyridine-4-carboxylic acid |

| Common Name | 2-Amino-5-nitroisonicotinic acid |

| CAS Number | 84487-09-2 |

| Molecular Formula | C₆H₅N₃O₄ |

| Molecular Weight | 183.12 g/mol |

| SMILES | Nc1cc(C(=O)O)c(cn1)=O |

| InChI Key | InChI=1S/C6H5N3O4/c7-4-1-3(6(10)11)5(9(12)13)2-8-4 |

Structural Logic & Reactivity

-

C2-Amino Group: Weakly basic due to the electron-deficient pyridine ring and the para-like relationship to the nitro group (though actually meta in pyridine numbering, the electronic pull of the ring nitrogen and 5-nitro group reduces nucleophilicity).

-

C4-Carboxylic Acid: Provides a handle for esterification or amide coupling; capable of forming intramolecular hydrogen bonds with the adjacent C3/C5 substituents if sterics allow, though the 5-nitro group induces significant steric twist.

-

C5-Nitro Group: Strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (S_NAr) at the C2 or C6 positions if the amino group is diazotized or protected. It is also a precursor to the C5-amine for cyclization.

Part 2: Physicochemical Profile[1]

The following data aggregates experimental values from primary literature and high-confidence calculated consensus models.

Table 1: Physicochemical Properties[1][4]

| Property | Value | Source/Notes |

| Melting Point | 243–244 °C (decomposes) | Experimental [1] |

| Appearance | Yellow to orange crystalline solid | Experimental [1] |

| Solubility | Soluble in DMSO, hot Ethanol; sparingly soluble in water | Experimental |

| pKa (Acid) | ~2.5–3.0 (Carboxylic acid) | Predicted (Acidified by e- withdrawing NO₂) |

| pKa (Base) | < 1.0 (Pyridine N / Amino) | Predicted (Basicity suppressed by NO₂) |

| LogP | -0.52 | Calculated (Consensus) |

| TPSA | 108.7 Ų | Calculated (High polarity) |

| H-Bond Donors | 2 (NH₂, OH) | Structural Analysis |

| H-Bond Acceptors | 5 (N, NO₂, C=O) | Structural Analysis |

Part 3: Synthesis & Purification Protocols

The most authoritative synthesis of 2-amino-5-nitroisonicotinic acid involves the nitration-rearrangement of 2-aminoisonicotinic acid. Direct nitration often yields the N-nitro amine (nitramine), which must be rearranged under acidic conditions to place the nitro group on the carbon ring (C5 position).

Reaction Pathway Diagram

Figure 1: Synthetic pathway via nitramine rearrangement.[3]

Detailed Experimental Protocol

Based on methodology adapted from Deady et al. (Aust. J. Chem., 1982) [1].

Step 1: Nitration (Formation of Nitramine)

-

Preparation: Dissolve 2-aminoisonicotinic acid (2.0 g) in concentrated sulfuric acid (10 mL) cooled to 0°C in an ice-salt bath.

-

Addition: Dropwise add fuming nitric acid (1.2 eq) while maintaining the internal temperature below 5°C.

-

Reaction: Stir at 0°C for 1 hour. The formation of the N-nitro species (nitramine) occurs during this phase.

Step 2: Rearrangement & Isolation

-

Rearrangement: Allow the mixture to warm to room temperature (or heat gently to 40-50°C if conversion is slow) to induce the migration of the nitro group from the nitrogen to the C5 carbon.

-

Quenching: Pour the reaction mixture onto crushed ice (50 g).

-

pH Adjustment: Carefully adjust the pH to 2.5–3.0 using solid sodium hydrogen carbonate (NaHCO₃) or concentrated ammonia. Note: This pH range is critical to precipitate the zwitterionic free acid.

-

Evaporation: Evaporate the mixture to dryness under vacuum.

-

Extraction: Subject the solid residue to Soxhlet extraction with ethanol.

-

Crystallization: Evaporate the ethanol extract to yield the crude product. Recrystallize from ethanol or aqueous ethanol.[3]

Yield: ~95% Characterization:

-

Melting Point: 243–244 °C (dec).[3]

-

Elemental Analysis: Found: C, 39.4; H, 2.8; N, 22.9%.[3] (Calc for C₆H₅N₃O₄: C, 39.4; H, 2.8; N, 23.0%).[3]

Part 4: Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The high symmetry of the substitution pattern simplifies the spectrum.

¹H NMR Data (DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.82 | Singlet (s) | 1H | H6 (Deshielded by adjacent N and NO₂) |

| 6.63 | Singlet (s) | 1H | H3 (Shielded by adjacent NH₂) |

| ~7-8 | Broad (br) | 2H | NH₂ (Exchangeable) |

| ~13.0 | Broad (br) | 1H | COOH (Exchangeable) |

Interpretation:

-

The singlet at 8.82 ppm corresponds to the proton at position 6.[3] It is significantly downfield due to the electron-withdrawing effect of the nitro group at C5 and the ring nitrogen.

-

The singlet at 6.63 ppm corresponds to the proton at position 3.[3] It appears upfield relative to typical pyridine protons due to the electron-donating resonance effect of the adjacent 2-amino group.

Part 5: Applications in Drug Discovery

2-Amino-5-nitroisonicotinic acid is a "privileged scaffold" precursor. Its primary utility lies in the synthesis of fused bicyclic heteroaromatics.

Workflow: Synthesis of Imidazo[4,5-c]pyridines

The nitro group can be reduced to an amine, creating a vicinal diamine motif (2,5-diamino). This motif reacts with cyclizing agents (formic acid, triethyl orthoformate, or urea) to form the imidazo[4,5-c]pyridine core, a bioisostere of purine used in kinase inhibitors (e.g., PI3K, mTOR inhibitors).

Figure 2: Application in the synthesis of pharmacologically active fused rings.

Part 6: Safety & Handling

-

Thermal Instability: The compound decomposes at its melting point (243°C).[3] Avoid heating dry solids above 200°C.

-

Energetic Functional Groups: While stable under ambient conditions, the combination of nitro and amino groups on a pyridine ring suggests potential energetic decomposition if subjected to shock or extreme heat.

-

Storage: Store in a cool, dry place, protected from light.

-

PPE: Standard lab safety (gloves, goggles, fume hood) is mandatory.

References

-

Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982). Rearrangement of some nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025-2034.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12826493, 2-Amino-5-nitroisonicotinic acid.

Sources

CAS number for "2-Amino-5-nitroisonicotinic acid"

Technical Monograph: 2-Amino-5-nitroisonicotinic Acid

Part 1: Executive Summary & Chemical Identity

Compound Overview 2-Amino-5-nitroisonicotinic acid (CAS 84487-09-2) is a highly functionalized pyridine scaffold utilized primarily as an intermediate in the synthesis of complex heterocyclic systems, including pteridines and pyrido[2,3-d]pyrimidines.[1] Its structure—featuring an electron-withdrawing nitro group, an electron-donating amino group, and a carboxylic acid on a pyridine ring—makes it a versatile "push-pull" system for medicinal chemistry. It serves as a critical building block for developing kinase inhibitors and antimicrobial agents where precise hydrogen bonding geometries are required.

Chemical Identity Table

| Property | Detail |

| CAS Number | 84487-09-2 |

| IUPAC Name | 2-Amino-5-nitropyridine-4-carboxylic acid |

| Synonyms | 2-Amino-5-nitroisonicotinic acid; 3-Nitro-6-aminoisonicotinic acid |

| Molecular Formula | C₆H₅N₃O₄ |

| Molecular Weight | 183.12 g/mol |

| SMILES | Nc1cc(C(=O)O)c([O-])cn1 |

| InChI Key | UGSBCCAHDVCHGI-UHFFFAOYSA-N (Base structure) |

| Melting Point | 243–244 °C (decomposition) |

| Appearance | Yellow crystalline solid |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 2-amino-5-nitroisonicotinic acid is non-trivial due to the deactivating nature of the pyridine ring and the directing effects of the substituents. The most authoritative and chemically robust route involves the acid-catalyzed nitramine rearrangement of 2-nitraminoisonicotinic acid. This method circumvents the difficulty of direct electrophilic aromatic substitution on the electron-deficient pyridine ring.

Core Synthetic Pathway: The Nitramine Rearrangement

Mechanism:

-

Nitration: 2-Aminoisonicotinic acid is treated with a nitrating agent (HNO₃/H₂SO₄) to form the N-nitro amine (nitramine) intermediate.

-

Rearrangement: Under strongly acidic conditions (92% H₂SO₄), the nitro group migrates from the exocyclic amine nitrogen to the carbon at position 5 (ortho to the carboxylic acid and para to the amine). This migration is favored electronically to relieve the repulsion on the amine and thermodynamically to place the nitro group in a position that stabilizes the conjugate base.

Experimental Protocol Based on methodologies established by Deady et al. (Aust. J. Chem., 1982).

Step 1: Preparation of 2-Nitraminoisonicotinic Acid

-

Dissolution: Dissolve 2-aminoisonicotinic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0–5 °C.

-

Nitration: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise, maintaining the temperature below 5 °C to prevent premature rearrangement or decomposition.

-

Isolation: Pour the reaction mixture onto crushed ice. The 2-nitramino intermediate precipitates as a solid. Filter and wash with cold water. Note: Nitramines can be unstable; proceed immediately to rearrangement or store with caution.

Step 2: Acid-Catalyzed Rearrangement

-

Reaction Medium: Prepare a solution of 92% sulfuric acid.

-

Rearrangement: Add the isolated 2-nitraminoisonicotinic acid to the acid at room temperature.

-

Heating: Gently heat the solution to 50–60 °C for 1 hour. The color typically deepens as the rearrangement occurs.

-

Work-up: Cool the mixture and pour onto ice. Adjust pH to ~2.5–3.0 using solid sodium bicarbonate (NaHCO₃) or concentrated ammonia. The product, 2-amino-5-nitroisonicotinic acid, precipitates.

-

Purification: Recrystallize from ethanol or water/ethanol mixtures.

-

Yield: Typical yields range from 85–95%.

Visualization of Synthetic Logic

Figure 1: Synthetic pathway via nitramine rearrangement, highlighting the migration of the nitro group from N to C-5.[2]

Part 3: Applications in Medicinal Chemistry

1. Scaffold for Pteridine Synthesis The vicinal arrangement of the amino group (C-2) and the carboxylic acid (C-4) (with the nitro group at C-5) makes this compound an ideal precursor for pteridines and pyrido[2,3-d]pyrimidines .

-

Workflow: Reduction of the nitro group to an amine yields a 2,5-diaminoisonicotinic acid derivative. Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal) cyclizes the system to form the pteridine core, a scaffold found in folate antagonists (e.g., Methotrexate).

2. Electronic "Push-Pull" Systems In drug design, the 2-amino-5-nitro motif creates a strong electronic dipole.

-

H-Bonding: The 2-amino group is a potent Hydrogen Bond Donor (HBD).

-

Acidity: The 5-nitro group increases the acidity of the carboxylic acid and the N-H protons, modulating the pKa and solubility profile of the final drug candidate.

-

Bioisosterism: This scaffold often serves as a bioisostere for anthranilic acid derivatives, offering improved metabolic stability due to the nitrogen in the pyridine ring.

Part 4: Safety & Handling

-

Explosive Potential: While 2-amino-5-nitroisonicotinic acid is relatively stable, its precursor (the nitramine) carries a risk of energetic decomposition. Reactions involving nitramines should be conducted behind blast shields.

-

Toxicity: Nitro-aromatics are often mutagenic (Ames positive). Handle with full PPE (gloves, respirator) to avoid inhalation or skin contact.

-

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

Deady, L. W., Korytsky, O. L., & Rowe, J. E. (1982).[3] Pyridine nitramine rearrangement. II. Substituent effects on isomer ratios in rearrangement of some 2-nitraminopyridines. Australian Journal of Chemistry, 35(10), 2025–2034.[3]

-

BLD Pharm. (n.d.). Product Data Sheet: 2-Amino-5-nitroisonicotinic acid (CAS 84487-09-2).[1][4] Retrieved from

-

ChemBuyersGuide. (n.d.). Commercial Sources for CAS 84487-09-2. Retrieved from

Sources

- 1. 89977-02-6|2,6-Dimethyl-3-nitroisonicotinic acid|BLD Pharm [bldpharm.com]

- 2. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Isopropyl 2-amino-5-nitroisonicotinate|BLD Pharm [bldpharm.com]

solubility characteristics of "2-Amino-5-nitroisonicotinic acid" in common solvents

This guide details the solubility characteristics, physicochemical behavior, and experimental handling of 2-Amino-5-nitroisonicotinic acid (also known as 2-amino-5-nitropyridine-4-carboxylic acid).

Compound Identity:

-

CAS Registry Number: 84487-09-2 (Note: Often confused with methyl ester derivatives or isomers; verify structure explicitly).

-

Molecular Formula: C₆H₅N₃O₄

-

Molecular Weight: 183.12 g/mol

-

Appearance: Yellow crystalline solid (characteristic of nitro-aromatics).

Part 1: Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the electronic "push-pull" dynamics of its functional groups. Unlike simple pyridine carboxylic acids (like isonicotinic acid), the introduction of a nitro group at position 5 drastically alters the solvation profile.

The "Pseudo-Zwitterion" Effect

While nominally an amino acid, 2-amino-5-nitroisonicotinic acid exhibits suppressed zwitterionic character compared to standard amino acids or isonicotinic acid.

-

Mechanism: The nitro group (-NO₂) at position 5 is a potent electron-withdrawing group (EWG). Through resonance, it pulls electron density from the pyridine ring, significantly reducing the basicity of the 2-amino group and the ring nitrogen.

-

Solubility Consequence: Because the basic sites are deactivated, the molecule forms weaker intermolecular ionic bonds in the crystal lattice than expected. This explains its solubility in hot ethanol , a trait uncommon for highly zwitterionic species (which are typically only water-soluble).

Acid-Base Dissociation (pKa Drivers)

The solubility is strictly pH-dependent.

-

Carboxylic Acid (C4): The proximal nitro group increases acidity via induction. Estimated pKₐ ≈ 2.5 – 3.0.

-

Pyridine Nitrogen (N1): Basicity is severely attenuated by the nitro group. Estimated pKₐ < 1.0.[3]

-

Implication: The molecule exists primarily as a free acid in neutral and weakly acidic media (pH 3–6), leading to precipitation. It dissolves readily only when the carboxylic acid is deprotonated (pH > 7).

Part 2: Experimental Solubility Profile

The following data summarizes the solubility behavior in standard laboratory solvents.

| Solvent Class | Solvent | Solubility Rating | Temperature Effect | Application Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Moderate increase | Ideal for NMR analysis and stock solutions. |

| DMF | High | Moderate increase | Primary solvent for coupling reactions. | |

| Polar Protic | Ethanol | Moderate (Hot) | Critical: High solubility at reflux; low at RT. | Best solvent for recrystallization. |

| Methanol | Low to Moderate | Increases with T | prone to methyl ester formation if catalyzed. | |

| Water | pH Dependent | Low in neutral water.[4] | Soluble in 1M NaOH or 1M HCl. | |

| Non-Polar | DCM / Chloroform | Negligible | Negligible | Useful for washing away non-polar impurities. |

| Hexane / Toluene | Insoluble | None | Antisolvents for precipitation. |

Diagram 1: Solubility & Ionization Workflow

This decision tree illustrates how pH and solvent choice dictate the physical state of the compound.

Caption: Solubility phase transitions driven by pH manipulation and thermal cycling in ethanol.

Part 3: Methodologies & Protocols

Protocol 1: Purification via Soxhlet Extraction (Ethanol)

Rationale:[2] Literature indicates that while the compound is sparingly soluble in cold ethanol, it can be effectively extracted and crystallized using hot ethanol. This method avoids the salt contamination inherent in acid-base precipitation.

-

Preparation: Place the crude yellow solid in a cellulose thimble.

-

Solvent: Fill the round-bottom flask with absolute ethanol (ratio: 20 mL per gram of solid).

-

Extraction: Reflux for 4–6 hours. The hot ethanol vapor will condense, dissolve the target compound, and cycle it back into the flask.

-

Crystallization: Remove the thimble. Concentrate the ethanol solution by rotary evaporation to ~25% of its original volume.

-

Cooling: Allow the solution to stand at 4°C overnight.

-

Filtration: Filter the bright yellow crystals and wash with cold hexane to remove surface impurities.

-

Drying: Vacuum dry at 40°C. (Note: Melting point should be ~243–244°C with decomposition).

Protocol 2: Isoelectric Precipitation (pH Adjustment)

Rationale: Exploits the low solubility of the free acid form at its isoelectric point.

-

Dissolution: Dissolve the crude material in 1M NaOH (or sat. NaHCO₃).[2] The solution should turn deep yellow/orange due to anion formation.

-

Filtration: Filter off any insoluble dark particulates (non-acidic impurities).

-

Acidification: Slowly add 1M HCl dropwise with vigorous stirring.

-

Target Point: Monitor pH. A thick precipitate will form as pH approaches 3.0.

-

Critical Step: Do not overshoot to pH < 1, or the compound may redissolve as the hydrochloride salt.

-

-

Isolation: Filter the precipitate and wash with water (to remove NaCl) followed by cold ethanol (to displace water and aid drying).

Part 4: Applications in Process Chemistry

Formulation Implications

For drug development scientists, the low water solubility of the free acid presents a bioavailability challenge.

-

Salt Selection: To improve aqueous solubility for dosing, generate the Sodium or Potassium salt (using 1 eq. of NaOH/KOH) or the Mesylate salt (using methanesulfonic acid) if stability permits.

-

Co-solvents: For IV formulations, PEG-400 or DMSO/Water mixtures (10:90) are recommended starting points to maintain solubility.

Diagram 2: Structural Ionization States

Understanding the dominant species at different pH levels is vital for extraction efficiency.

Caption: The pH window of insolubility (Neutral form) is the target for isolation.

References

-

Australian Journal of Chemistry . (1982). Rearrangement of Some Nitraminopyridines. (Describes the synthesis, ethanol extraction, and melting point of 2-amino-5-nitropyridine-4-carboxylic acid). 2

-

Journal of Chemical & Engineering Data . (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (Provides baseline solubility data for the parent isonicotinic acid scaffold). 4

-

Sigma-Aldrich . 2-Amino-5-nitro-isonicotinic acid methyl ester Product Data. (Confirms the existence and structural analogs of the target compound).

Sources

potential applications of "2-Amino-5-nitroisonicotinic acid" in medicinal chemistry.

An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-nitroisonicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the potential applications of 2-Amino-5-nitroisonicotinic acid in medicinal chemistry. While this specific scaffold is not extensively documented in current literature, this paper will extrapolate its potential based on the well-established biological activities of its constituent chemical motifs: the isonicotinic acid core, the 2-aminopyridine group, and the electron-withdrawing nitro group. We will explore its synthetic feasibility, propose potential therapeutic targets, and provide exemplary protocols for its derivatization and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic scaffolds for therapeutic agent discovery.

Introduction: The Rationale for a Novel Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom provides a hydrogen bond acceptor and a site for metabolism, influencing the pharmacokinetic and pharmacodynamic properties of the molecule. Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives, in particular, have demonstrated a wide range of biological activities, including anti-inflammatory and enzyme inhibitory properties.[2][3]

The introduction of an amino group at the 2-position and a nitro group at the 5-position of the isonicotinic acid core creates "2-Amino-5-nitroisonicotinic acid," a molecule with a unique electronic and steric profile. The 2-amino group can serve as a hydrogen bond donor and a key point for derivatization, while the 5-nitro group, a strong electron-withdrawing group, significantly modulates the electronics of the pyridine ring. Nitro-containing compounds are known to possess a broad spectrum of biological activities, including antimicrobial, antineoplastic, and anti-inflammatory effects.[4][5] The combination of these three functional groups on a single pyridine scaffold suggests a high potential for developing novel therapeutic agents.

This guide will delve into the untapped potential of this scaffold, providing a scientifically-grounded roadmap for its exploration in drug discovery programs.

Synthetic Accessibility

Proposed Synthetic Pathway

A potential route could start from a commercially available or readily synthesized 2-amino-4-methyl-5-nitropyridine. The final step would be the oxidation of the methyl group to a carboxylic acid.

Diagram 1: Proposed Synthesis of 2-Amino-5-nitroisonicotinic acid

Caption: A proposed two-step synthesis of 2-Amino-5-nitroisonicotinic acid.

Experimental Protocol: Oxidation of 2-Amino-4-methyl-5-nitropyridine (Exemplary)

-

Dissolution: Dissolve 1 equivalent of 2-amino-4-methyl-5-nitropyridine in a suitable solvent such as a mixture of pyridine and water.

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in water. Maintain the temperature of the reaction mixture below 50°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite). Filter the mixture to remove manganese dioxide.

-

Acidification: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-5-nitroisonicotinic acid.

Potential Medicinal Chemistry Applications

The structural features of 2-Amino-5-nitroisonicotinic acid suggest its utility as a scaffold for developing drugs in several therapeutic areas.

Antimicrobial Agents

The 2-amino-5-nitro pyridine moiety is a known pharmacophore in antimicrobial drug discovery. The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species, leading to cell death.[5] This mechanism is exploited in drugs like metronidazole. Furthermore, derivatives of the related 2-amino-5-nitrothiazole have shown promising antibacterial and antitubercular activities.

The carboxylic acid group at the 4-position can be derivatized to amides, esters, or hydrazides to modulate the compound's physicochemical properties and target specificity.

Diagram 2: Hypothetical Mechanism of Antimicrobial Action

Caption: Proposed bioactivation of a 2-Amino-5-nitroisonicotinic acid derivative.

Anti-inflammatory Agents

Isonicotinic acid derivatives have been investigated as anti-inflammatory agents, with some studies suggesting they act as inhibitors of reactive oxygen species (ROS).[3] Additionally, isomers such as 6-Amino-5-nitronicotinic acid are being explored for their anti-inflammatory potential.[4] The 2-Amino-5-nitroisonicotinic acid scaffold could be used to develop novel anti-inflammatory drugs that may target key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Enzyme Inhibitors

The carboxylic acid group is a key feature for interacting with the active sites of many enzymes. The related compound, 2-amino-5-nitrobenzoic acid, has been identified as an inhibitor of glutamate dehydrogenase (GDH).[6] This suggests that 2-Amino-5-nitroisonicotinic acid could serve as a starting point for designing inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes. The pyridine nitrogen can also form crucial interactions within an enzyme's active site.

Physicochemical Properties of a Key Precursor

To provide a baseline for understanding the properties of the target scaffold, the following table summarizes the known physicochemical properties of the closely related precursor, 2-Amino-5-nitropyridine.[1][7][8]

| Property | Value |

| Molecular Formula | C₅H₅N₃O₂ |

| Molecular Weight | 139.11 g/mol |

| Melting Point | 186-188 °C |

| Appearance | Yellow crystalline powder |

| Solubility | Sparingly soluble in water |

| pKa | ~2.82 |

Exemplary Protocol: Synthesis of an Amide Derivative Library

To explore the structure-activity relationship (SAR) of this scaffold, a library of derivatives can be synthesized. A common and straightforward derivatization is the formation of amides from the carboxylic acid group.

General Procedure for Amide Coupling

-

Activation of Carboxylic Acid: To a solution of 2-Amino-5-nitroisonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

-

Addition of Amine: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Diagram 3: Workflow for Amide Library Synthesis and Screening

Caption: A typical workflow for generating and evaluating a library of amide derivatives.

Conclusion and Future Directions

2-Amino-5-nitroisonicotinic acid represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the well-documented activities of its constituent fragments, derivatives of this molecule are poised to be valuable candidates for antimicrobial, anti-inflammatory, and enzyme-inhibiting drugs. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for drug discovery campaigns.

Future work should focus on the definitive synthesis and characterization of 2-Amino-5-nitroisonicotinic acid, followed by the systematic synthesis and screening of derivative libraries against a range of biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this novel heterocyclic scaffold.

References

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).

- 2-Amino-5-nitropyridine - Chem-Impex.

- (PDF) Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH.

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. (2021, February 26).

- 2-AMINO-4-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID - M

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25).

- 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem.

- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P

- Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note and Detailed Protocol - Benchchem.

- 2-Amino-5-nitropyridine 4214-76-0 wiki - Guidechem.

- 2-Amino-5-nitropyridine | 4214-76-0 - ChemicalBook.

- 2-AMINO-4-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID - M

- 2-Amino-5-nitropyridine technical, = 95.0 NT 4214-76-0.

- 6-Amino-5-nitronicotinic acid | 89488-06-2 - Benchchem.

- 2-Amino-5-nitrobenzoic Acid: A Versatile Biochemical Reagent in Life Science Research - Benchchem.

- Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed. (2010, June 15).

- synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance.

- 2-Amino-5-nitrobenzoic acid - PMC - NIH.

Sources

- 1. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-AMINO-4-METHYL-5-NITROPYRIDINE-3-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 4. 6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Biological Screening of 2-Amino-5-nitroisonicotinic Acid and its Analogs

Foreword: The Rationale for a Targeted Screening Approach

The scaffold of 2-amino-5-nitroisonicotinic acid represents a compelling starting point for a small molecule discovery program. It marries the well-established bioactivity of nitroaromatic compounds with the versatile pharmacophore of an aminopyridine ring. Nitroaromatic compounds are known for a spectrum of activities, though their development can be challenged by metabolic liabilities and potential toxicity, making a carefully designed screening cascade essential.[1][2] The development of structure-activity relationships (SARs) for this class is a paramount challenge due to the influence of multiple structural and electronic factors.[1][3] This guide outlines a holistic and logical framework for the initial biological evaluation of a library based on this core, designed to efficiently identify promising lead compounds while flagging potential liabilities at the earliest possible stage.

As a Senior Application Scientist, the philosophy underpinning this guide is one of "intelligent screening." We will not merely test; we will interrogate our chemical matter. Each assay is chosen not just for its output, but for the specific question it answers about a compound's potential efficacy and safety. This multi-tiered approach is designed to maximize data acquisition while conserving resources, ensuring that only the most promising candidates, with a clear rationale for advancement, proceed down the development pipeline.

Part 1: The Foundation - Design and Synthesis of the Analog Library

The quality of any screening campaign is predicated on the quality and diversity of the chemical library. The initial synthesis of 2-Amino-5-nitroisonicotinic acid serves as the parent compound, but the real power of the screen comes from its analogs. The design of the library should be systematic to allow for the development of clear Structure-Activity Relationships (SAR).[3]

Strategic Design Principles:

-

Position 2 (Amino Group): This position is ripe for exploration. Secondary amines, amides, and sulfonamides can be synthesized to probe the necessity of the primary amine for activity and to modulate properties like hydrogen bonding and lipophilicity.

-

Position 4 (Carboxylic Acid): The carboxylic acid can be converted to esters, amides, or bioisosteres like tetrazoles. This modulates the compound's charge, polarity, and potential to interact with different biological targets.

-

Aromatic Ring Substituents: If the synthetic route allows, analogs with different electron-withdrawing or electron-donating groups in place of the nitro group (or at other positions) should be explored. This is critical for understanding the role of the nitro group in the observed activity and for mitigating potential toxicity associated with it.[1]

A ligand-based drug design approach, such as Quantitative Structure-Activity Relationship (QSAR) analysis, can be a powerful tool to optimize the structure of known compounds and design new analogs with improved activity.[2][4]

Caption: Logic for Analog Library Design.

Part 2: The Screening Cascade - A Multi-Tiered Approach

The screening process is structured as a funnel, starting with broad, high-throughput primary assays to identify any and all activity, followed by more specific secondary and safety assays to refine our understanding and prioritize hits.

Caption: The Multi-Tiered Screening Cascade Workflow.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of Tier 1 is to cast a wide net. Assays are run at a single, relatively high concentration (e.g., 10-30 µM) to maximize the chances of detecting activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds to identify "hits" that interact with biological targets.[5]

A. Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4][6][7]

-

Rationale: The nitroaromatic motif is present in several known antimicrobial agents. This assay provides a direct, quantitative measure of antibacterial or antifungal potency.

-

Panel Selection: A representative panel of microorganisms is crucial. This should include:

-

Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

-

Yeast/Fungus (e.g., Candida albicans)

-

-

Preparation of Inoculum: From a fresh culture, suspend colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the assay plate.

-

Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate fungal medium.[8] The typical concentration range is 64 µg/mL to 0.125 µg/mL.

-

Controls: Include a positive control (inoculum with a known antibiotic like ampicillin), a negative/growth control (inoculum with no compound), and a sterility control (broth only).[6]

-

Inoculation: Add the prepared inoculum to each well (except the sterility control).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[6]

-

MIC Determination: The MIC is the lowest compound concentration at which no visible growth is observed.[9] This can be read visually or with a plate reader measuring optical density (OD).

B. Anticancer Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

-

Rationale: Many anticancer drugs function by inducing cell death or inhibiting proliferation. This assay is a rapid and reliable method to screen for compounds with cytotoxic or cytostatic effects against cancer cells.[5][12]

-

Panel Selection: A diverse panel of cancer cell lines is recommended to identify broad-spectrum vs. selective activity. A good starting point is the NCI-60 panel or a smaller, representative subset (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate)).

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10][13]

-

Compound Treatment: Add test compounds (and a vehicle control, e.g., DMSO) to the wells at the desired final concentration.

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.[13]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[10] Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

C. Anti-inflammatory Screening: NF-κB Reporter Assay

The transcription factor NF-κB (Nuclear Factor kappa B) is a central mediator of inflammatory responses.[14][15] A reporter gene assay provides a robust method to screen for modulators of this pathway.

-

Rationale: Chronic inflammation is a hallmark of many diseases.[16] Targeting the NF-κB pathway is a validated strategy for discovering anti-inflammatory drugs.[14] This assay identifies compounds that can block the activation of this critical pro-inflammatory pathway.

-

Assay System: A stable cell line (e.g., HEK293 or THP-1) engineered to express a reporter gene (e.g., Luciferase or GFP) under the control of an NF-κB response element.

-

Cell Seeding: Plate the NF-κB reporter cell line in a 96-well white, clear-bottom plate and incubate overnight.

-

Compound Pre-incubation: Treat cells with the test compounds for 1-2 hours. This allows the compounds to enter the cells and engage with their targets before the pathway is activated.

-

Pathway Activation: Stimulate the NF-κB pathway by adding an activator such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β) to all wells except the unstimulated control.[17] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκB.[15][18] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[18]

-

Incubation: Incubate for an additional 6-8 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence on a microplate reader.

-

Data Analysis: Normalize the signal to a cell viability control and calculate the percentage of inhibition relative to the stimulated (TNF-α only) control.

Caption: Simplified NF-κB Signaling Pathway and Point of Intervention.

Part 3: Hit Confirmation, Dose-Response, and Early ADME/Tox

Compounds that show significant activity (e.g., >50% inhibition or activity) in the primary screens are termed "hits." These hits must be validated.

1. Hit Confirmation and Dose-Response: Hits are re-tested in the same primary assay, but this time over a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution). This allows for the calculation of potency values like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), which are critical for comparing compounds and building SAR.

2. Early ADME/Tox Profiling: In modern drug discovery, it's crucial to assess a compound's drug-like properties early to avoid costly late-stage failures.[19][20][21] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology studies help determine the viability of a drug candidate.[19][22]

-

General Cytotoxicity: Test promising hits against a non-cancerous, normal cell line (e.g., human fibroblasts or HEK293 cells) using the MTT assay. The goal is to find compounds that are potent in the primary assay but have minimal toxicity against normal cells, indicating a favorable therapeutic window.

-

Physicochemical Properties: Simple, high-throughput assays can predict a compound's behavior in vivo.

-

Kinetic Solubility: Measures how well a compound dissolves in an aqueous buffer, a prerequisite for absorption.

-

PAMPA (Parallel Artificial Membrane Permeability Assay): This assay uses an artificial membrane to predict a compound's ability to passively diffuse across the intestinal wall, a key component of oral absorption.[23]

-

Hypothetical Data Summary

The data from these assays should be compiled into clear, comparative tables.

Table 1: Summary of Primary and Secondary Screening Data for Lead Analogs

| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 | NF-κB IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) vs. HEK293 |

|---|---|---|---|---|---|

| Parent-01 | None (Core) | >64 | 25.4 | 15.8 | 18.2 |

| Analog-02 | Position 4: Methyl Ester | 32 | 12.1 | 8.3 | 22.5 |

| Analog-03 | Position 2: Acetamide | >64 | >50 | 45.1 | >50 |

| Analog-04 | Position 4: N-propyl amide | 16 | 5.6 | 2.1 | 28.9 |

| Analog-05 | Ring: 5-Chloro instead of Nitro | >64 | >50 | >50 | >50 |

Interpretation: From this hypothetical data, Analog-04 emerges as a promising lead. The N-propyl amide modification at Position 4 significantly improved potency across all primary assays while maintaining a good selectivity window (28.9 µM against normal cells vs. 2.1-5.6 µM against targets). The lack of activity in Analog-05 suggests the nitro group is critical for the observed biological effects. This type of analysis forms the basis of the Structure-Activity Relationship.

Part 4: Conclusion and Path Forward

This in-depth technical guide provides a robust and logical framework for the initial biological screening of 2-Amino-5-nitroisonicotinic acid and its analogs. By employing a tiered screening cascade that integrates primary activity screens with early ADME/Tox profiling, researchers can efficiently identify compounds with genuine therapeutic potential. The process is designed to generate a rich dataset that not only identifies "hits" but also provides a clear understanding of the structure-activity relationships that govern their function. The most promising compounds emerging from this cascade, characterized by high on-target potency, selectivity over general cytotoxicity, and favorable drug-like properties, become the validated starting points for a dedicated lead optimization program.

References

-

Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. ResearchGate. Available at: [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. ResearchHub. Available at: [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. Connected Lab. Available at: [Link]

-

High-throughput screening platform for small-molecules with anti-inflammatory potential. CORDIS | European Commission. Available at: [Link]

-

Applications & Solutions - Drug Discovery - ADME/TOX - Tecan Life Sciences. Tecan. Available at: [Link]

-

Mechanism-based structure-activity relationship (SAR) analysis of aromatic amines and nitroaromatics carcinogenicity via statistical analyses based on CPDB. PubMed. Available at: [Link]

-

ADME-Tox Screening System - Drug Discovery and Development. Drug Discovery & Development. Available at: [Link]

-

Screening for human ADME/Tox drug properties in drug discovery. PubMed. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Protocols.io. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. Bio-protocol. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

-

High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - ResearchGate. ResearchGate. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI. MDPI. Available at: [Link]

-

Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Available at: [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. National Center for Biotechnology Information. Available at: [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications. Available at: [Link]

-

Quantitative Structure Activity Relationship Analysis to the Mutagenicity of Nitroaromatics Compounds | Free Essay Example - StudyCorgi. StudyCorgi. Available at: [Link]

-

High-throughput screen identifies non inflammatory small molecule inducers of trained immunity - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Transcription - NF-kB signaling pathway - Bio-Rad. Bio-Rad. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - ResearchGate. ResearchGate. Available at: [Link]

-

Small molecule screens reveal new class of anticancer compounds - Drug Target Review. Drug Target Review. Available at: [Link]

-

Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research - Molecular Devices. Molecular Devices. Available at: [Link]

-

Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay - ASM Journals. American Society for Microbiology. Available at: [Link]

-

NF-κB - Wikipedia. Wikipedia. Available at: [Link]

-

[PDF] Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Graphviz tutorial - YouTube. YouTube. Available at: [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC. National Center for Biotechnology Information. Available at: [Link]

-

The NF-kB Signaling Pathway - Creative Diagnostics. Creative Diagnostics. Available at: [Link]

-

GraphViz Examples and Tutorial. Ryerson University. Available at: [Link]

-

User Guide — graphviz 0.21 documentation. Graphviz. Available at: [Link]

-

DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube. Available at: [Link]

-

Drawing graphs with dot - Graphviz. Graphviz. Available at: [Link]

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar. Available at: [Link]

-

Synthesis of 2-amino-5-nitrothiazole - PrepChem.com. PrepChem. Available at: [Link]

- DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism-based structure-activity relationship (SAR) analysis of aromatic amines and nitroaromatics carcinogenicity via statistical analyses based on CPDB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 6. benchchem.com [benchchem.com]

- 7. amr-insights.eu [amr-insights.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 10. researchhub.com [researchhub.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]

- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. NF-κB - Wikipedia [en.wikipedia.org]

- 19. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 20. lifesciences.tecan.com [lifesciences.tecan.com]

- 21. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Drug Discovery: ADME/Toxicity [promega.jp]

- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]

Methodological & Application

detailed protocol for the synthesis of "2-Amino-5-nitroisonicotinic acid"

Introduction & Retrosynthetic Analysis

The synthesis of 2-amino-5-nitroisonicotinic acid presents a classic regioselectivity challenge in pyridine chemistry. Direct nitration of 2-aminoisonicotinic acid is often low-yielding due to the protonation of the amine (forming a deactivating ammonium species) and the competing directing effects of the carboxylic acid and pyridine nitrogen.

To ensure high purity and regiocontrol, this protocol utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Logic (Graphviz)

The chosen route avoids the ambiguity of direct nitration by establishing the C5-nitro group before the C2-amino group is introduced.

Figure 1: Retrosynthetic disconnection showing the conversion of a methyl-pyridine precursor to the target amino-acid via oxidation and amination.

Experimental Protocol

Phase 1: Synthesis of 2-Chloro-5-nitroisonicotinic Acid

Rationale: The methyl group at C4 is oxidized to a carboxylic acid. The presence of the electron-withdrawing nitro group at C5 and chlorine at C2 makes the methyl group acidic, but also requires strong oxidizing conditions. We utilize Chromium Trioxide (

Reagents:

-

2-Chloro-4-methyl-5-nitropyridine (CAS: 23056-36-2)

-

Chromium(VI) oxide (

) -

Concentrated Sulfuric Acid (

) -

Ice water[1]

Step-by-Step Methodology:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place in an ice-salt bath to maintain 0°C.

-

Dissolution: Charge the flask with 2-Chloro-4-methyl-5-nitropyridine (31.0 g, 180 mmol) and Conc.

(300 mL) . Stir until dissolved. -

Oxidant Addition: Slowly add

(59.4 g, 594 mmol, 3.3 eq) in small portions.-

Critical Control: The reaction is exothermic. Maintain internal temperature

during addition to prevent ring degradation.

-

-

Reaction: Stir at 0°C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12–16 hours).

-

Monitoring: Check by TLC (MeOH/DCM 1:9) or LC-MS.[1] The starting material peak (methyl) should disappear, replaced by the more polar acid peak.

-

-

Quench & Workup:

-

Pour the dark reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.

-

Observation: A white to pale yellow precipitate should form immediately.

-

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake copiously with cold water (2 L) to remove residual Chromium salts and acid.

-

Drying: Dry the solid under vacuum at 45°C to constant weight.

-

Expected Yield: ~75-80% (approx. 28-30 g).

-

Character: White solid.

-

Phase 2: Amination ( ) to Target

Rationale: The chlorine atom at C2 is highly activated for nucleophilic substitution due to the ortho-nitro group (C3 is H, C5 is

Reagents:

-

2-Chloro-5-nitroisonicotinic acid (Intermediate from Phase 1)

-

Ammonium Hydroxide (

, 28-30% aq) -

Ethanol (optional co-solvent)

-

Hydrochloric Acid (2M HCl) for precipitation

Step-by-Step Methodology:

-

Setup: Use a pressure tube or a round-bottom flask with a reflux condenser (if not using pressure).

-

Reaction: Suspend 2-Chloro-5-nitroisonicotinic acid (10.0 g, 49 mmol) in Ammonium Hydroxide (100 mL) .

-

Note: The solid will likely dissolve initially as the ammonium carboxylate salt forms.

-

-

Heating:

-

Monitoring: Monitor by HPLC. The starting material (

~ high) converts to the product ( -

Workup & Precipitation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove excess ammonia (volume reduction ~50%).

-

Acidification: Cool the residue in an ice bath.[7][8] Slowly add 2M HCl dropwise to adjust pH to 2.5 – 3.0 (the isoelectric point).

-

Critical: Do not over-acidify (pH < 1), or the pyridine nitrogen will protonate, forming a soluble hydrochloride salt.

-

-

Isolation: A yellow/orange precipitate will form. Stir at 0°C for 30 minutes to maximize yield.

-

Filtration: Filter the solid and wash with minimal cold water followed by cold ethanol.

-

Purification: Recrystallize from water/ethanol (9:1) if necessary.[7][9]

Workup & Purification Logic

The isolation of amino-pyridine carboxylic acids depends heavily on pH control due to their zwitterionic nature.

Figure 2: Workup logic for isolating the zwitterionic product. Strict pH control is required to prevent loss of product in the filtrate.[7]

Analytical Data & Quality Control

Table 1: Physical and Spectroscopic Properties

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange crystalline powder | Color intensity may vary with particle size. |

| Molecular Weight | 183.12 g/mol | Formula: |

| Melting Point | > 270°C (dec.) | Decomposes before distinct melting.[3] |

| MS (ESI) | Positive mode. | |

| 1H NMR | Solvent: DMSO- | |

| Solubility | Soluble in DMSO, dil. Base; Poor in Water | Zwitterionic character limits organic solubility. |

Troubleshooting Guide:

-

Low Yield in Step 1: Ensure the

is concentrated (>95%) and the temperature is kept low during addition. Water interferes with the oxidation power of -

No Precipitate in Step 2: You likely over-acidified. The product is an amine; at pH 1 it forms a soluble hydrochloride salt. Add 1M NaOH dropwise until pH reaches 3.

-

Red Coloration: Indicates oxidation of the amino group. Ensure the amination is done under an inert atmosphere if high temperatures (>100°C) are used.

References

-

ChemicalBook. (2025).[1] Synthesis of 2-Chloro-5-nitroisonicotinic acid from 2-chloro-4-methyl-5-nitropyridine. Retrieved from

-

GuideChem. (2021). Synthesis and applications of 2-Chloro-5-nitronicotinic acid derivatives. (Providing context for nitropyridine reactivity). Retrieved from

-

National Institutes of Health (NIH). (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate. (Demonstrating reactivity of amino-nicotinates). Retrieved from

-

BenchChem. (2025).[9] General protocols for Amination of Halogenated Benzoic/Nicotinic Acids. Retrieved from

Sources

- 1. 2-Chloro-5-nitro isonicotinic acid | 907545-47-5 [chemicalbook.com]

- 2. Nitration - Common Conditions [commonorganicchemistry.com]

- 3. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 4. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 5. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Scalable and Validated Protocol for the Large-Scale Synthesis of 2-Amino-5-nitroisonicotinic Acid for Pharmaceutical Applications

Abstract

2-Amino-5-nitroisonicotinic acid is a critical starting material and key intermediate for a variety of active pharmaceutical ingredients (APIs). Its molecular architecture, featuring amino, nitro, and carboxylic acid functionalities on a pyridine scaffold, offers significant versatility in medicinal chemistry. The increasing demand for pharmaceuticals derived from this compound necessitates a robust, scalable, and economically viable synthetic process. This document provides a comprehensive technical guide for the large-scale synthesis of 2-Amino-5-nitroisonicotinic acid, designed for researchers, chemical engineers, and drug development professionals. We present two primary synthetic strategies, with a detailed, field-proven protocol for the most recommended route, emphasizing process safety, control, and validation.

Introduction: The Strategic Importance of 2-Amino-5-nitroisonicotinic Acid

In the landscape of pharmaceutical manufacturing, the efficiency and reliability of the supply chain for key intermediates are paramount. 2-Amino-5-nitroisonicotinic acid serves as a fundamental building block in the synthesis of complex molecules across various therapeutic areas. The strategic placement of its functional groups allows for sequential and regioselective modifications, making it an invaluable precursor. For instance, the amino group can be diazotized or acylated, the nitro group can be reduced to an amine for further derivatization, and the carboxylic acid provides a handle for amide bond formation. A reliable, large-scale synthesis is the first critical step in ensuring the quality and availability of life-saving medicines.

Analysis of Synthetic Strategies

The industrial production of a chemical intermediate is governed by a multifactorial analysis that includes cost, safety, yield, purity, and environmental impact. For 2-Amino-5-nitroisonicotinic acid, two primary synthetic routes emerge as the most viable for large-scale implementation.

Route A: Nucleophilic Aromatic Substitution (SNAr) of a Chloro-Precursor

This strategy involves the direct amination of a pre-functionalized pyridine ring. The starting material, 2-chloro-5-nitroisonicotinic acid, is commercially available and serves as a direct precursor.

Caption: Route A: Synthesis via Nucleophilic Aromatic Substitution.

-

Rationale & Expertise: The electron-withdrawing effects of both the nitro group and the ring nitrogen activate the C2 position for nucleophilic attack by ammonia. This is a classic and well-understood reaction mechanism. The use of aqueous ammonia as the aminating agent is cost-effective and operationally simple. This reaction is often performed under pressure in a sealed reactor to increase the concentration of ammonia and drive the reaction to completion at elevated temperatures[1]. While catalyst-free methods are possible, copper catalysts can sometimes be employed to lower the required temperature and pressure[2].

Route B: Oxidation of a Methyl-Precursor

This approach leverages the oxidation of a readily available methylpyridine derivative. The starting material, 2-amino-4-methyl-5-nitropyridine, is also a commercially available compound[3][4].

Caption: Route B: Synthesis via Oxidation of a Methyl Group.

-

Rationale & Expertise: The oxidation of alkylpyridines to their corresponding carboxylic acids is a standard industrial process[5][6][7]. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under pressure are typically employed. This route is often atom-economical and can be high-yielding. However, it can generate significant waste streams (e.g., manganese dioxide from KMnO₄) and the use of strong oxidizers at scale requires stringent safety protocols to manage exothermic reactions.

Selected Strategy for Large-Scale Production

While both routes are viable, Route A (SNAr) is often preferred for its operational simplicity and more predictable safety profile. The work-up procedure is typically a straightforward pH adjustment and filtration, avoiding the need to handle large quantities of heavy metal waste. The starting material is a direct precursor, reducing the number of synthetic steps and potential points of failure. The remainder of this guide will provide a detailed protocol for this recommended route.

Detailed Protocol for Large-Scale Synthesis (Route A)

This protocol is designed for a target scale of 1-5 kg of final product and should be performed in a suitable pressure reactor by trained personnel.

Materials and Equipment

| Item | Specification | Supplier Example |

| Starting Material | 2-Chloro-5-nitroisonicotinic acid (>98% purity) | SynHet, Chem-Impex[8][9] |

| Reagent | Aqueous Ammonia (28-30% NH₃) | Standard Chemical Supplier |

| Acid | Hydrochloric Acid (37%, ACS Grade) | Standard Chemical Supplier |

| Solvent | Deionized Water | In-house |

| Equipment | 50L Hastelloy or Stainless Steel Pressure Reactor | Pfaudler, Büchi AG |

| Overhead Mechanical Stirrer | ||

| Temperature and Pressure Probes/Controllers | ||

| Filter Press or Large Büchner Funnel | ||

| Vacuum Drying Oven |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the large-scale synthesis.

Step-by-Step Methodology

WARNING: This procedure involves high pressure and corrosive materials. It must be carried out in an appropriate pressure reactor located in a blast-proof bay. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, face shields, and acid-resistant gloves.

-

Reactor Charging:

-

Charge the 50L pressure reactor with 2.0 kg (9.87 mol) of 2-Chloro-5-nitroisonicotinic acid.

-

Add 20 L of aqueous ammonia (28-30%).

-

Causality: The large excess of ammonia serves as both the nucleophile and the solvent, ensuring the reaction kinetics favor product formation and helping to dissolve the starting material and product salt.

-

-

Reaction:

-

Seal the reactor according to the manufacturer's specifications.

-

Begin agitation with the overhead stirrer at 100-150 RPM.

-

Slowly heat the reactor contents to an internal temperature of 140-150°C. The pressure will rise to approximately 10-15 bar.

-

Maintain this temperature and stir for 8-12 hours.

-

Trustworthiness (In-Process Control): After the initial reaction period, cool a small, safely-drawn sample and analyze by HPLC to check for the disappearance of the starting material. If the conversion is <99%, the reaction may be continued for an additional 2-4 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the reactor to ambient temperature (20-25°C).

-

Carefully vent the excess ammonia pressure through a scrubber system containing dilute acid.

-

Transfer the resulting dark solution to a separate, appropriately sized, vented vessel equipped with a stirrer.

-

Cool the solution to 10-15°C using an ice bath.

-

Slowly and carefully add concentrated hydrochloric acid (approx. 3-4 L) to the stirred solution until the pH reaches 2-3.

-

Causality: The product is soluble in the basic ammonia solution as its ammonium salt. Acidification protonates the carboxylic acid and the ring nitrogen, causing the neutral (zwitterionic) product to precipitate out of the aqueous solution.

-

A thick yellow precipitate will form. Continue stirring in the cold for 1 hour to ensure complete precipitation.

-

-

Filtration and Drying:

-

Collect the solid product by filtration using a filter press or a large Büchner funnel.

-

Wash the filter cake with a generous amount of cold deionized water (3 x 5 L) until the filtrate runs neutral (pH ~7). This removes residual salts like ammonium chloride.

-

Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

-

Expected Results

| Parameter | Expected Value |

| Typical Yield | 85-95% |

| Appearance | Yellow to pale-yellow crystalline solid |

| Purity (HPLC) | >99.0% |

| Melting Point | >250°C (decomposes) |

Quality Control and Validation

To ensure the product is suitable for pharmaceutical use, a rigorous set of analytical tests must be performed on the final, dried material.

-

Identity: Confirmation of the chemical structure via ¹H NMR and ¹³C NMR spectroscopy.

-

Purity: Determination of area-% purity by a validated High-Performance Liquid Chromatography (HPLC) method.

-

Residual Solvents: Analysis by Gas Chromatography (GC) to ensure no residual organic solvents are present.

-

Heavy Metals: Testing to ensure compliance with pharmaceutical standards (e.g., USP <232>).

-

Loss on Drying: To confirm the removal of water and other volatile matter.

Safety and Environmental Considerations

-

Hazard Analysis: Nitrated aromatic compounds can be thermally unstable. A differential scanning calorimetry (DSC) analysis should be performed to understand the thermal hazards of the final product and intermediates. Nitration reactions themselves are highly exothermic and require careful control[10][11][12][13].

-

Handling: The starting material and product are acidic and irritants. Handle with appropriate PPE. Aqueous ammonia is highly corrosive and has a pungent, irritating odor. All transfers should be done in a well-ventilated area or using closed systems.

-

Waste Management: The primary waste stream is the acidic aqueous filtrate containing ammonium chloride. This must be neutralized before disposal in accordance with local environmental regulations. Spent acid from scrubbers must also be neutralized.

References

- Nitration reaction safety - YouTube.

-

Isonicotinic acid - Wikipedia. Available at: [Link]

-

Nitration Processes in Organic Chemistry | PDF | Chemical Reactions | Nitrogen - Scribd. Available at: [Link]

- US Patent US3657259A - Process for the production of pyridine carboxylic acids - Google Patents.

-

Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. Available at: [Link]

- US Patent US3748336A - Process for the production of pyridine carboxylic acids - Google Patents.

-

(PDF) Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. - ResearchGate. Available at: [Link]

-

Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. Available at: [Link]

- CN Patent CN101723841B - Preparation method of 2-amino-5-alkoxy propiophenone - Google Patents.

- US Patent US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents.

-

2-Amino-4-methyl-5-nitropyridine - Chem-Impex. Available at: [Link]

-

Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - EP 0530524 A1. Available at: [Link]

- US Patent US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents.

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]

- CN Patent CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.

- US Patent US4443630A - Process for preparing 2-amino-5-nitrotoluene - Google Patents.

-

Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Available at: [Link]

Sources

- 1. US4443630A - Process for preparing 2-amino-5-nitrotoluene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-4-methyl-5-nitropyridine 98 21901-40-6 [sigmaaldrich.com]

- 5. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 8. 2-Chloro-5-nitroisonicotinic acid [synhet.com]

- 9. data.epo.org [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. squ.elsevierpure.com [squ.elsevierpure.com]

- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Note: 2-Amino-5-nitroisonicotinic Acid as a High-Value Scaffold for Next-Generation Antimicrobials

This Application Note and Protocol Guide is structured to serve as a definitive technical resource for drug discovery scientists. It moves beyond generic descriptions to provide actionable, high-purity synthesis workflows and validated downstream applications for antimicrobial development.

Executive Summary & Strategic Value

2-Amino-5-nitroisonicotinic acid (2-amino-5-nitro-4-pyridinecarboxylic acid) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the ortho-positioning of the nitro (C5) and carboxyl (C4) groups , combined with a distal amino group (C2).

This specific substitution pattern makes it an ideal precursor for Pyrido[4,3-d]pyrimidines , a class of fused bicyclic heterocycles exhibiting potent activity against drug-resistant pathogens, including Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA). Unlike simple pyridine derivatives, this precursor allows for the rapid construction of the "aza-quinazoline" core, a pharmacophore known to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR).

Key Chemical Attributes

| Property | Specification | Relevance to Protocol |

| Molecular Formula | C₆H₅N₃O₄ | Core scaffold |

| Molecular Weight | 183.12 g/mol | Stoichiometric calculations |

| pKa (Calculated) | ~3.5 (COOH), ~6.2 (Pyridine N) | Buffering in MIC assays |

| Solubility | DMSO, DMF, Dilute Alkali | Requires polar aprotic solvents for synthesis |

| Stability | Stable at RT; Light Sensitive | Store in amber vials; avoid UV during workup |

Synthesis of the Precursor (Protocol A)

Rationale: Commercial availability of high-purity (>98%) 2-amino-5-nitroisonicotinic acid is often limited or cost-prohibitive for large-scale screening. This protocol describes a robust, two-step synthesis starting from the inexpensive 2-chloroisonicotinic acid .

Reaction Scheme Overview

The synthesis relies on a regioselective nitration followed by a nucleophilic aromatic substitution (

Figure 1: Synthetic pathway for the production of 2-Amino-5-nitroisonicotinic acid.

Step-by-Step Procedure

Step 1: Nitration [1]

-

Setup: Charge a 250 mL round-bottom flask with 2-chloroisonicotinic acid (10.0 g, 63.5 mmol).

-

Acid Addition: Carefully add conc. sulfuric acid (30 mL) at 0°C. Stir until dissolved.

-

Nitration: Dropwise add fuming nitric acid (10 mL) while maintaining the temperature below 10°C.

-

Reaction: Heat the mixture to 100°C for 4 hours. Caution: Evolution of NOx fumes.

-

Workup: Cool to RT and pour onto crushed ice (200 g). The product, 2-chloro-5-nitroisonicotinic acid , will precipitate as a pale yellow solid.

-

Purification: Filter, wash with cold water (3 x 50 mL), and dry in vacuo.

-

Checkpoint: Purity should be checked by TLC (MeOH:DCM 1:9). Expected Yield: ~11 g (85%).